molecular formula C27H23ClN6O3S B2715002 1-(4-{4-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one CAS No. 893786-87-3

1-(4-{4-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one

Cat. No.: B2715002
CAS No.: 893786-87-3
M. Wt: 547.03
InChI Key: IBNVDJVCEHZPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{4-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one is a complex synthetic compound of significant interest in advanced pharmaceutical and medicinal chemistry research. With the molecular formula C₂₃H₁₆ClN₅O₃S and an average mass of 477.923 Da, this chemical features a multi-heterocyclic core structure based on the [1,2,3]triazolo[1,5-a]quinazoline scaffold, a motif known for its diverse biological activities . The structure is further characterized by a benzenesulfonyl group, a chlorine substituent, and a piperazine linker connected to an acetophenone moiety. This specific arrangement of functional groups makes it a valuable intermediate or lead compound for investigating new therapeutic agents. Quinazoline derivatives are extensively studied for their wide range of biological applications, and the integration of the triazole ring enhances the potential for interaction with various biological targets . This product is provided for non-human research applications only. It is intended for use by qualified laboratory researchers and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-[4-[4-[3-(benzenesulfonyl)-7-chlorotriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN6O3S/c1-18(35)19-7-10-21(11-8-19)32-13-15-33(16-14-32)25-23-17-20(28)9-12-24(23)34-26(29-25)27(30-31-34)38(36,37)22-5-3-2-4-6-22/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNVDJVCEHZPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline intermediate with a phenylsulfonyl chloride reagent.

    Attachment of the Piperazine Ring: This step involves the nucleophilic substitution of the sulfonylated intermediate with piperazine.

    Final Coupling with Ethanone: The final step involves the coupling of the piperazine intermediate with ethanone to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Biological Activities

  • Antiviral Activity : Preliminary studies indicate that this compound exhibits antiviral properties, particularly against HIV. The mechanism involves inhibition of viral replication by targeting specific viral enzymes, making it a candidate for further development as an antiviral agent.
  • Antitumor Properties : The compound has shown promise in inhibiting tumor growth in various cancer models. It acts as a selective inhibitor of specific kinases involved in cancer progression, demonstrating efficacy in cell lines and animal models .
  • Antibacterial Effects : Recent research has highlighted the antibacterial potential of this compound against resistant strains of bacteria. Its unique structure allows it to interfere with bacterial cell wall synthesis and function effectively against ESKAPE pathogens .

Case Study 1: Antiviral Efficacy

In vitro studies demonstrated that the compound significantly reduced HIV replication in cultured cells. The results showed an IC50 value in the low nanomolar range, indicating high potency against the virus. Further studies are needed to assess its effectiveness in vivo.

Case Study 2: Antitumor Activity

In a xenograft model of pancreatic cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. This study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 3: Antibacterial Activity

A series of tests against various bacterial strains revealed that the compound had broad-spectrum activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to disruption of bacterial cell wall integrity.

Mechanism of Action

The mechanism of action of 1-(4-{4-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signaling Pathways: Influencing key signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Key Findings :

  • Compared to SAHA, a histone deacetylase (HDAC) inhibitor, the target compound lacks a hydroxamic acid group but includes a rigid triazolquinazoline core, which may restrict conformational flexibility and alter target specificity .
  • Quaternary ammonium compounds (e.g., BAC-C12) exhibit functional dissimilarity but share surfactant-like properties due to hydrophobic/hydrophilic balance .

Key Findings :

  • The piperazine moiety in the target compound likely improves solubility compared to purely aromatic systems like triazolbenzo[d]thiazoles .
  • Unlike BAC-C12, which forms micelles at low concentrations, the target compound’s rigid structure may limit surfactant-like behavior .
  • Even small structural changes (e.g., linker parity in benzazoles) significantly impact activity, as seen in antimycobacterial studies . This highlights the importance of the target compound’s chlorine and benzenesulfonyl groups for target specificity.

Key Challenges :

  • The target compound’s benzenesulfonyl group requires precise sulfonylation conditions to avoid over-reaction .
  • Piperazine coupling may introduce stereochemical complexity, necessitating chiral resolution .

Biological Activity

The compound 1-(4-{4-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of triazole and quinazoline derivatives, which are known for their diverse pharmacological properties.

Molecular Characteristics

  • Molecular Formula : C22H15Cl2N5O2S
  • Molecular Weight : 484.4 g/mol
  • IUPAC Name : 3-(benzenesulfonyl)-7-chloro-N-[(4-chlorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
  • InChI Key : IFTKCALOLXVVTF-UHFFFAOYSA-N

These structural characteristics suggest that the compound may interact with various biological targets, potentially leading to significant therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Line Studies : Compounds containing the triazole moiety have shown cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) with IC50 values often below 100 μM .
  • Mechanism of Action : These compounds may induce apoptosis and cell cycle arrest in the G2/M phase, suggesting a mechanism that disrupts normal cellular proliferation .

Antimicrobial Activity

The compound's sulfonamide group is known for its antibacterial properties. Preliminary evaluations indicate:

  • Bacterial Strains Tested : Moderate to strong activity against Salmonella typhi and Bacillus subtilis was noted, while other strains exhibited weaker responses .

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, the compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase Inhibition : Certain derivatives have shown strong inhibitory activity against acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases .

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerMCF-7< 100
AntimicrobialSalmonella typhiModerate
Bacillus subtilisStrong
Enzyme InhibitionAcetylcholinesteraseStrong

Synthesis and Evaluation Studies

Several studies have synthesized derivatives of triazole and quinazoline compounds similar to this compound and evaluated their biological activities.

For instance:

  • A study focused on optimizing the structure at various positions to enhance anticancer activity demonstrated that modifications at the C-4 position of the triazole significantly improved potency against cancer cell lines .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of these compounds with target proteins. These studies provide insights into how structural variations influence biological activity and can guide future drug design efforts .

Q & A

Q. Example Optimization Table :

ParameterBaseline ValueOptimized ValueImpact on Yield
Reaction Temp.0°C (ice bath)5°C+15% yield
SolventEthanolEthanol/H2O (9:1)Improved purity
Stoichiometry1:11:1.2 (excess dithioimidocarbonate)+20% conversion

What advanced techniques are recommended for confirming the structure of complex heterocycles like this compound?

Basic Research Focus :
Standard techniques include NMR (1H/13C) and mass spectrometry (HRMS) to confirm molecular weight and functional groups. For example, the benzenesulfonyl group can be identified via characteristic aromatic proton shifts in 1H NMR (δ 7.5–8.0 ppm) and sulfur-related peaks in mass spectra .

Advanced Research Focus :
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. In a study on triazoloquinazolinones, SCXRD revealed planar fused-ring systems and hydrogen-bonding patterns (e.g., N–H···O dimers) that stabilize the crystal lattice . DFT calculations can complement experimental data by predicting electronic properties and verifying geometric parameters.

Q. Example Crystallographic Data :

ParameterValue (Å/°)
Planarity deviation (triazoloquinazoline core)≤0.02 Å
Dihedral angle (phenyl vs. core)59.3°
Hydrogen bond (N–H···O)2.89 Å, 158°

How should researchers design assays to evaluate the biological activity of this compound?

Basic Research Focus :
Initial screening should target receptors/enzymes associated with the compound’s structural motifs. For example:

  • GABA_A receptor binding assays (due to benzodiazepine-like moieties) .
  • Kinase inhibition assays (triazoloquinazoline derivatives often target ATP-binding pockets) .

Use in vitro cell viability assays (e.g., MTT) to assess cytotoxicity.

Advanced Research Focus :
For mechanistic studies, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. To resolve contradictions in reported IC50 values, standardize assay conditions (e.g., pH, temperature, cell line). For example, discrepancies in kinase inhibition data may arise from variations in ATP concentration or enzyme isoforms .

How can researchers resolve discrepancies in reported biological activities or synthetic yields?

Q. Methodological Approach :

  • Purity Analysis : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to quantify impurities. Contradictions in bioactivity may stem from undetected byproducts .
  • Reproducibility Checks : Validate synthetic protocols across multiple labs. For instance, a reported 70% yield might drop to 50% if humidity-sensitive steps are not controlled .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systemic biases.

Case Study :
A study on triazoloquinazolinones reported 80% inhibition of a kinase at 10 μM, but a follow-up study found only 40% inhibition. Further analysis revealed the first study used a truncated kinase domain, while the second used full-length protein, highlighting the importance of assay design .

What in vitro or in silico models are suitable for studying the mechanism of action?

Q. Advanced Research Focus :

  • Molecular Dynamics (MD) Simulations : Model interactions between the compound and target proteins (e.g., GABA_A receptor). MD can predict binding stability and residue-specific interactions .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines.
  • Proteomics Profiling : Use affinity-based pull-down assays with biotinylated analogs to identify off-target effects .

Q. Example In Silico Data :

ParameterValue
Docking Score (GABA_A)-9.2 kcal/mol
Predicted LogP3.5
Metabolic Stability (t1/2)45 min (human liver microsomes)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.